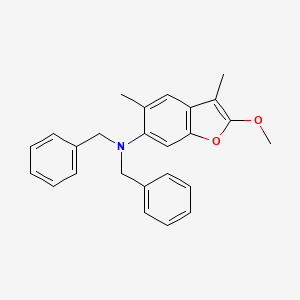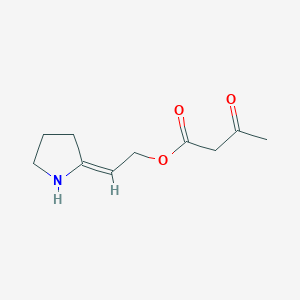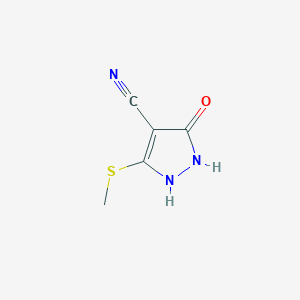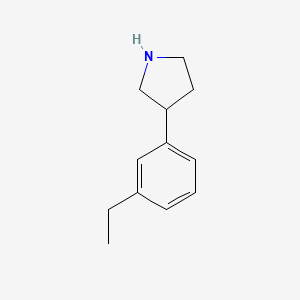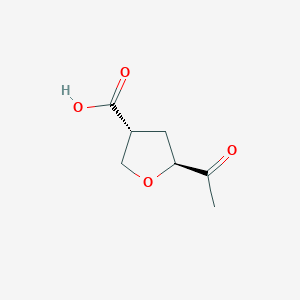
(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid is a chiral compound with significant importance in organic chemistry. It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of an acetyl group at the 5-position and a carboxylic acid group at the 3-position. The stereochemistry of the compound is defined by the (3R,5S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. For example, the use of chiral catalysts in the reduction of ketones or the asymmetric aldol reaction can lead to the formation of the desired compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts or enzymes to achieve high yields and selectivity. The use of biocatalysts, such as carbonyl reductases, has been shown to be effective in the asymmetric synthesis of similar compounds . These methods are advantageous due to their mild reaction conditions, high stereoselectivity, and low environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both the acetyl and carboxylic acid groups allows for a wide range of chemical transformations.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals .
In biology and medicine, the compound is studied for its potential therapeutic properties. It can serve as a precursor for the synthesis of bioactive molecules that may have applications in drug discovery and development. Additionally, its derivatives are investigated for their potential use as enzyme inhibitors or receptor modulators .
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique chemical properties make it suitable for various applications, including the synthesis of polymers and other advanced materials .
Mecanismo De Acción
The mechanism of action of (3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid depends on its specific application and the molecular targets involvedThese interactions can modulate the activity of the target proteins, leading to various biological effects .
For example, as an enzyme inhibitor, the compound can bind to the active site of the enzyme, preventing the substrate from accessing the catalytic site and thereby inhibiting the enzyme’s activity. In receptor modulation, the compound can bind to the receptor and either activate or inhibit its signaling pathways, depending on the nature of the interaction .
Comparación Con Compuestos Similares
(3R,5S)-5-Acetyltetrahydrofuran-3-carboxylic acid can be compared with other similar compounds, such as (3R,5R)-5-[(1S)-1-Hydroxypropyl]tetrahydro-3-furanyl}acetic acid and 2(5H)-furanone . These compounds share structural similarities, such as the presence of a tetrahydrofuran ring, but differ in the nature and position of their substituents.
Similar Compounds
(3R,5R)-5-[(1S)-1-Hydroxypropyl]tetrahydro-3-furanyl}acetic acid: This compound has a similar tetrahydrofuran ring structure but with different substituents, leading to different chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of both acetyl and carboxylic acid groups
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
(3R,5S)-5-acetyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C7H10O4/c1-4(8)6-2-5(3-11-6)7(9)10/h5-6H,2-3H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
Clave InChI |
URPFFUDFSCAGGR-RITPCOANSA-N |
SMILES isomérico |
CC(=O)[C@@H]1C[C@H](CO1)C(=O)O |
SMILES canónico |
CC(=O)C1CC(CO1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-ethyl-1H-pyrrolo[2,3-b]pyridin-1-yl)propan-1-one](/img/structure/B12879380.png)

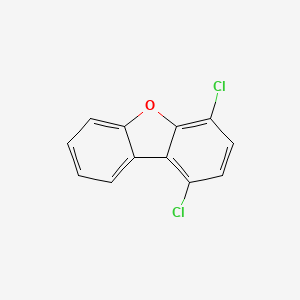
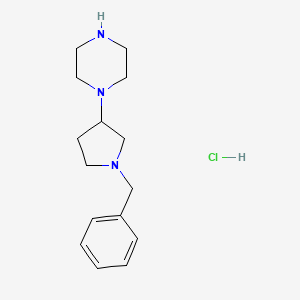
![D-Alanine, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B12879395.png)
![N-(dibenzo[b,d]furan-3-ylcarbamothioyl)-2-phenylacetamide](/img/structure/B12879403.png)
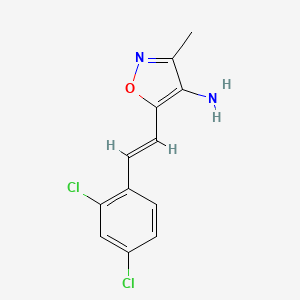
![4-[4-Chloro-5-(4-methoxyphenyl)-1,3-oxazol-2-yl]-N,N-diethylaniline](/img/structure/B12879409.png)

